molecular formula C21H20ClFN4O2 B2706367 3-(5-chloro-2-methylphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 847399-19-3

3-(5-chloro-2-methylphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2706367
CAS RN: 847399-19-3
M. Wt: 414.87
InChI Key: UKAVCAGGBAPCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloro-2-methylphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20ClFN4O2 and its molecular weight is 414.87. The purity is usually 95%.
BenchChem offers high-quality 3-(5-chloro-2-methylphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-chloro-2-methylphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

A study on novel 1-phenyl-piperazine-2,6-diones, which share a structural motif with the compound , highlighted a facile synthetic route and evaluated their herbicidal activity. The research indicated significant herbicidal activity for certain derivatives, pointing towards the potential agricultural applications of such compounds in controlling unwanted vegetation or in the development of new herbicides (Li et al., 2005).

Serotonin Antagonist Properties

Compounds with structural similarities, particularly in the piperazine and pyrimidine domains, have been synthesized and tested for their 5-HT2 and alpha 1 receptor antagonist activity. This indicates the potential of such molecules in neurological and psychiatric research, possibly contributing to the development of new treatments for conditions related to serotonin dysregulation (Watanabe et al., 1992).

Luminescent Properties and Electron Transfer

Research on naphthalimides with piperazine substituents, similar in functional groups to the compound of interest, explored their luminescent properties and photo-induced electron transfer. These findings suggest potential applications in developing fluorescent probes or materials for optical devices, highlighting the compound's relevance in materials science (Gan et al., 2003).

Anticonvulsant Activity

The anticonvulsant activity of novel pyrimidinyl pyrazole derivatives, which include similar structural features such as the piperazine ring, has been studied, suggesting the potential use of such compounds in pharmaceutical research targeting epilepsy and related neurological disorders (Naito et al., 2005).

Antimicrobial Activity

Studies on uracils and related derivatives, incorporating pyrimidine structures, have evaluated their antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Al-Turkistani et al., 2011).

properties

IUPAC Name

3-(5-chloro-2-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O2/c1-14-2-3-15(22)12-18(14)27-20(28)13-19(24-21(27)29)26-10-8-25(9-11-26)17-6-4-16(23)5-7-17/h2-7,12-13H,8-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAVCAGGBAPCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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